

Kovanol chemical structure and properties

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Compound of Interest

Compound Name: Kovanol

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Kovanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kovanol, a widely recognized fragrance ingredient also known by its trade name Lyrall®, is a synthetic aldehyde prized for its fresh, floral, lily-of-the-valley scent. Chemically designated as 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde, it has been extensively used in a variety of consumer products, including cosmetics, perfumes, and household cleaners. However, its classification as a skin sensitizer has led to regulatory restrictions on its use. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological activity of **Kovanol**. It details experimental protocols for its synthesis and analysis, and explores the molecular mechanisms underlying its skin sensitization effects, with a focus on relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and chemical safety assessment.

Chemical Identity and Physicochemical Properties

Kovanol is a mixture of two constitutional isomers, with the 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde isomer being the major component.^[1]

Table 1: Chemical Identifiers for **Kovanol**

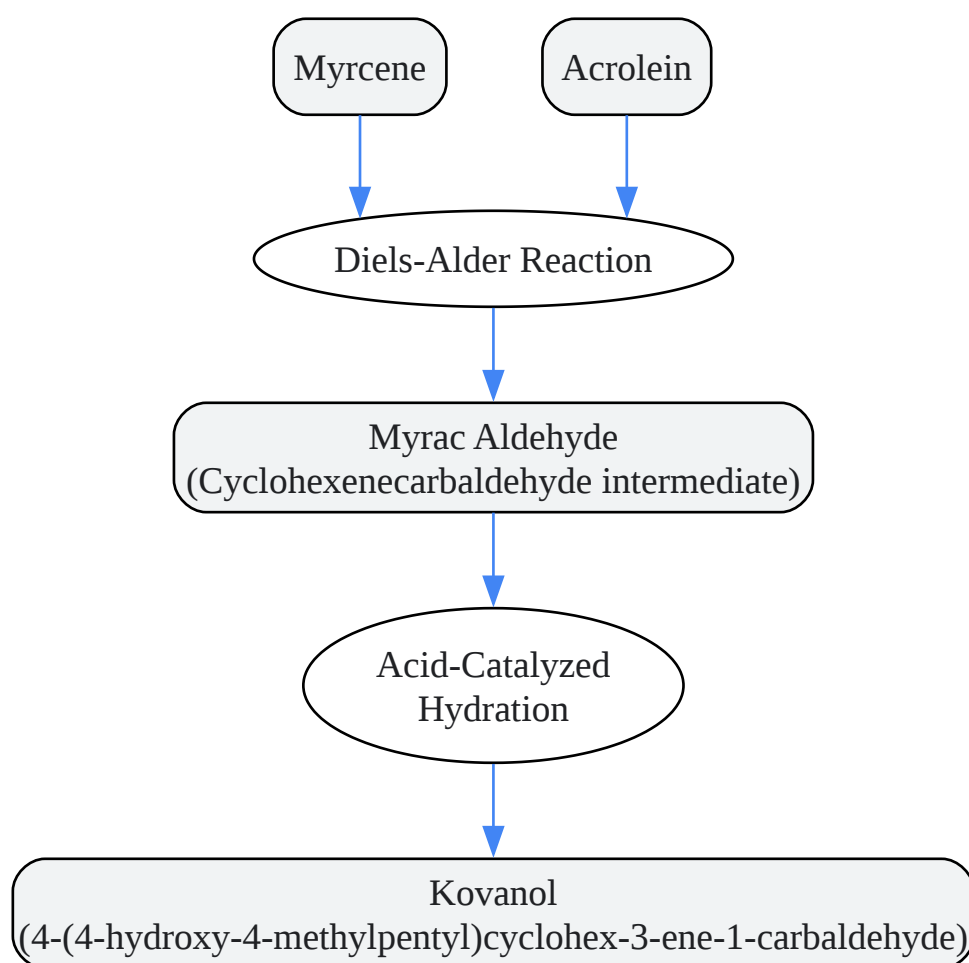
Identifier	Value
Preferred IUPAC Name	4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde[2]
Other Names	Lyrat®, Kovanol, Mugonal, Landolal, Hydroxymethylpentylcyclohexenecarboxaldehyde (HMPCC)[2]
CAS Number	31906-04-4[2]
EC Number	250-863-4[2]
Molecular Formula	C ₁₃ H ₂₂ O ₂ [2]
SMILES	O=CC1C/C=C/CCCC(O)(C)C)CC1[2]
InChI	InChI=1S/C13H22O2/c1-13(2,15)9-3-4-11-5-7-12(10-14)8-6-11/h5,10,12,15H,3-4,6-9H2,1-2H3[2]

Table 2: Physicochemical Properties of **Kovanol**

Property	Value	Reference
Molar Mass	210.317 g·mol ⁻¹	[2]
Appearance	Colorless liquid that can crystallize at room temperature	[3]
Density	0.995 g/mL at 20 °C	[2]
Boiling Point	121 °C	[3]
Melting Point	-20 °C	[3]
Flash Point	105 °C	[3]
Vapor Pressure	0.0075 mmHg at 20°C	[3]
Log P	2.08	[3]
Refractive Index	1.486 - 1.492 at 20°C	[3]

Synthesis of Kovanol

The primary industrial synthesis of **Kovanol** involves a two-step process starting from myrcene. [2] The first step is a Diels-Alder reaction between myrcene and acrolein to form a cyclohexenecarbaldehyde intermediate, often referred to as myrac aldehyde.[2] This is followed by an acid-catalyzed hydration of the double bond in the side chain to yield the tertiary alcohol, **Kovanol**. [2]



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Figure 1: Synthesis workflow of **Kovanol**.

Experimental Protocol: Synthesis of Kovanol

The following protocol is based on information from patented industrial processes.[4]

Materials:

- Myrcenol
- Acrolein
- Deionized water
- Vacuum distillation apparatus
- Gas chromatograph

Procedure:

- Reaction Setup: Heat myrcenol to a temperature between 50-130 °C in a suitable reaction vessel.[\[4\]](#)
- Diels-Alder Reaction: Slowly add acrolein dropwise to the heated myrcenol. Maintain the reaction temperature between 50-130 °C during the addition.[\[4\]](#)
- Reaction Completion: After the addition of acrolein is complete, continue the reaction for a specified period to ensure completion.[\[4\]](#)
- Work-up: Wash the reaction mixture three times with deionized water to obtain the crude **Kovanol** product.[\[2\]](#)
- Purification: Purify the crude product by vacuum distillation at a pressure below 2 mmHg, collecting the fraction between 120 °C and 125 °C.[\[2\]](#)
- Analysis: Confirm the purity of the final product using gas chromatography. The expected purity should be above 99%.[\[2\]](#)

Biological Activity: Skin Sensitization

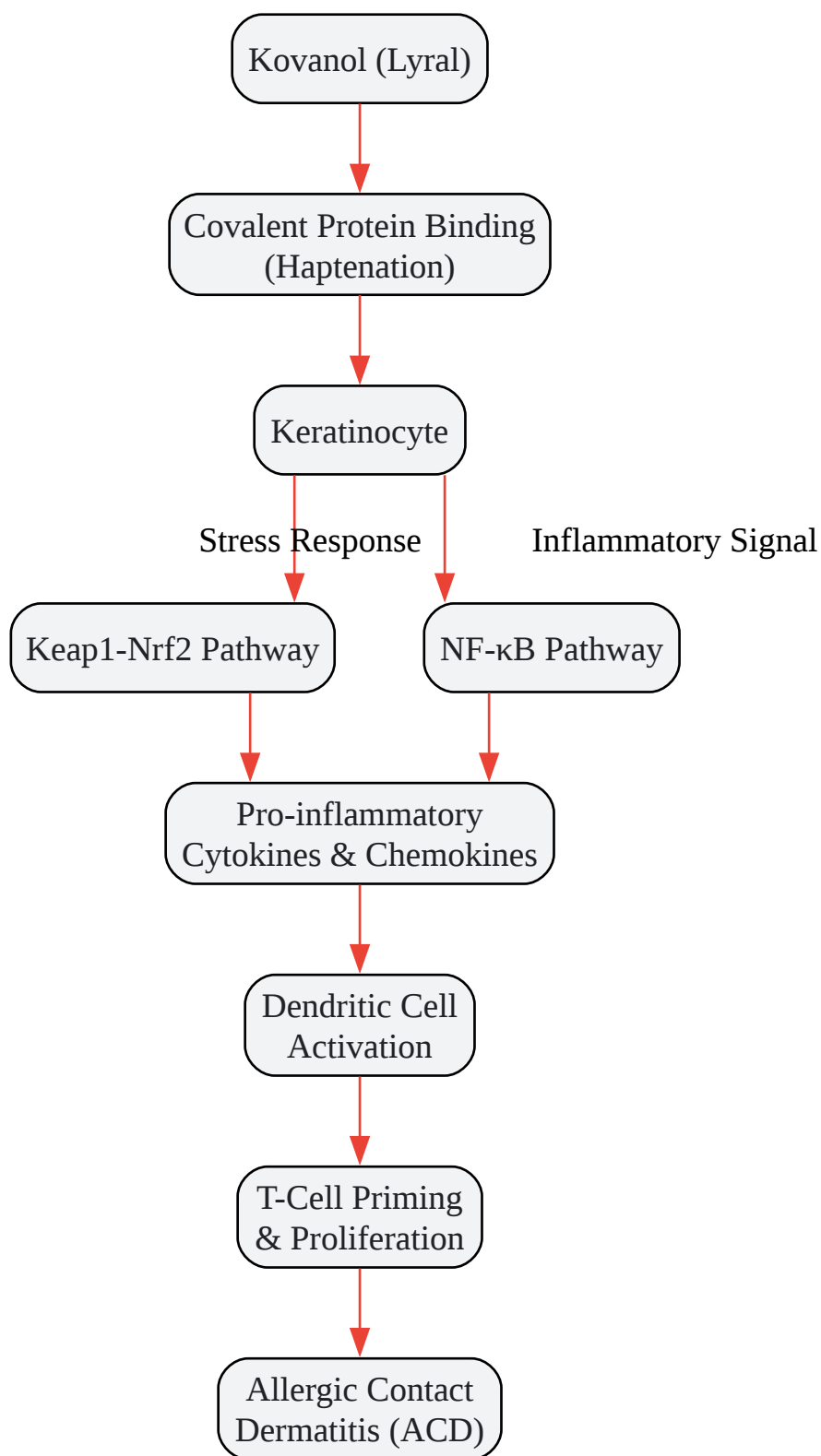
Kovanol is a well-documented skin sensitizer in humans and is listed as a fragrance allergen in the EU.[\[2\]](#)[\[5\]](#) The process of skin sensitization is complex and is described by the Adverse Outcome Pathway (AOP), which outlines a sequence of key events from the molecular initiating event to the adverse outcome of allergic contact dermatitis.

Molecular Mechanism of Skin Sensitization

The molecular initiating event in skin sensitization by small molecules like **Kovanol** is the covalent binding to skin proteins, a process known as haptenation. The aldehyde functional group in **Kovanol** is reactive and can form Schiff bases with the amino groups of lysine residues in proteins. This modified protein is then recognized as foreign by the immune system.

Following haptenation, a cascade of cellular events is initiated, primarily involving keratinocytes and dendritic cells. While the precise signaling pathways activated by **Kovanol** are still under investigation, evidence suggests the involvement of cellular stress response pathways, such as the Keap1-Nrf2 and NF- κ B pathways, which are known to be activated by electrophilic chemicals and play a crucial role in skin inflammation.[\[6\]](#)[\[7\]](#)

- **Keap1-Nrf2 Pathway:** Electrophilic compounds can react with cysteine residues in the Keap1 protein, leading to the release and activation of the transcription factor Nrf2. Nrf2 then translocates to the nucleus and induces the expression of antioxidant and cytoprotective genes.[\[8\]](#)[\[9\]](#) Persistent activation of this pathway can lead to inflammatory skin conditions.[\[8\]](#)
- **NF- κ B Pathway:** The NF- κ B signaling pathway is a key regulator of inflammation. Various stressors, including reactive oxygen species generated by chemical sensitizers, can lead to the activation of NF- κ B and the subsequent expression of pro-inflammatory cytokines and chemokines in keratinocytes.[\[6\]](#)



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Figure 2: Hypothesized signaling pathway for **Kovanol**-induced skin sensitization.

Experimental Protocol: Patch Testing for Skin Sensitization

Patch testing is the standard clinical method for diagnosing contact allergy to substances like **Kovanol**.

Materials:

- **Kovanol** (Lyrar) at a concentration of 5% in petrolatum.[\[5\]](#)
- Patch test chambers.
- Adhesive tape.
- Marking pen.

Procedure:

- Application: Apply a small amount of the 5% **Kovanol** in petrolatum to a patch test chamber. [\[5\]](#)
- Placement: Place the patch test chamber on the upper back of the subject.
- Occlusion: Secure the patch test with adhesive tape.
- Duration: Leave the patch test in place for 48 hours.
- Reading: Remove the patch test after 48 hours and read the results at designated time points (e.g., 48 hours, 72 hours, and 96 hours).
- Interpretation: A positive reaction is characterized by erythema, edema, papules, or vesicles at the application site.

Analytical Methods

The purity and concentration of **Kovanol** in various products are typically determined using chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like **Kovanol** in complex matrices such as cosmetics.[\[3\]](#)

Table 3: Example GC-MS Parameters for **Kovanol** Analysis

Parameter	Value	Reference
Column	vf-5ms capillary column (30m × 0.25 mm i.d., 0.25 µm film thickness)	[3]
Carrier Gas	Helium at a constant flow of 1.0 mL/min	[3]
Injection Mode	Pulsed splitless	[3]
Oven Program	60°C to 125°C at 3°C/min, then to 230°C at 7°C/min, then to 300°C at 20°C/min, with initial and final holds	[3]
MS Mode	Selective Ion Monitoring (SIM)	[3]

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the purity determination of **Kovanol**, particularly for assessing the presence of non-volatile impurities. A stability-indicating HPLC method can also be developed to monitor the degradation of **Kovanol** over time and under various stress conditions.[\[2\]](#)[\[10\]](#)

Table 4: General Parameters for a Stability-Indicating HPLC Method

Parameter	Description
Column	C18 reversed-phase column
Mobile Phase	A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol)
Detector	UV detector, as Kovanol possesses a chromophore
Forced Degradation	The sample is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products
Validation	The method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines

Stability

As a fragrance ingredient, the stability of **Kovanol** in different product formulations and under various storage conditions is a critical factor. Aldehydes, in general, can be susceptible to oxidation. Stability testing is performed to determine the shelf-life of products containing **Kovanol**.

Stability Testing Protocol

A typical stability testing protocol involves subjecting the product to accelerated aging conditions.

Procedure:

- **Sample Preparation:** Prepare samples of the final product containing **Kovanol**.
- **Storage Conditions:** Store the samples under various conditions, including elevated temperatures (e.g., 40°C, 50°C), different humidity levels, and exposure to UV light.
- **Time Points:** Analyze the samples at specified time intervals (e.g., 1, 3, 6 months).

- Analysis: Use a validated stability-indicating analytical method (e.g., HPLC or GC-MS) to quantify the concentration of **Kovanol** and identify any degradation products.
- Evaluation: Assess changes in the physical properties (e.g., color, odor) and chemical composition of the product over time.

Conclusion

Kovanol (Lyrall) is a synthetic fragrance with a well-characterized chemical structure and a range of physicochemical properties that have made it a valuable ingredient in the fragrance industry. Its synthesis is a well-established industrial process. However, its potential to cause skin sensitization has necessitated a thorough understanding of its biological activity and has led to its regulation in consumer products. The molecular mechanisms underlying its sensitizing effects are beginning to be elucidated, with cellular stress and inflammatory pathways in the skin likely playing a key role. Robust analytical methods are essential for monitoring its presence and stability in products to ensure consumer safety. This technical guide provides a comprehensive overview of the current knowledge on **Kovanol**, serving as a valuable resource for professionals in the fields of chemistry, toxicology, and product development. Further research into the specific molecular targets and signaling cascades activated by **Kovanol** will provide a more complete picture of its biological effects and may aid in the design of safer alternatives.

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